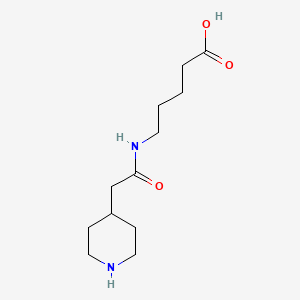
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid is a chemical compound with the molecular formula C12H22N2O3 It is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid typically involves the reaction of 2-(piperidin-4-yl)acetic acid hydrochloride with other reagents under specific conditions. One common method includes the use of t-butyl 4-fluorobenzoate in the presence of potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) as a solvent. The reaction mixture is stirred at 130°C for 48 hours, followed by the addition of water and hydrochloric acid to adjust the pH .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene and AK Scientific offer bulk production and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to exhibit various biological activities by interacting with enzymes, receptors, and other proteins in the body. The exact mechanism may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid include:
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
2-(Piperidin-4-yl)benzoic acid: A compound used as a semi-flexible linker in targeted protein degradation.
Piperine: An alkaloid found in black pepper with various biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines a piperidine ring with an acetamido and pentanoic acid moiety
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
5-[(2-piperidin-4-ylacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H22N2O3/c15-11(9-10-4-7-13-8-5-10)14-6-2-1-3-12(16)17/h10,13H,1-9H2,(H,14,15)(H,16,17) |
Clave InChI |
IMQAYQSPBZYMDE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC(=O)NCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



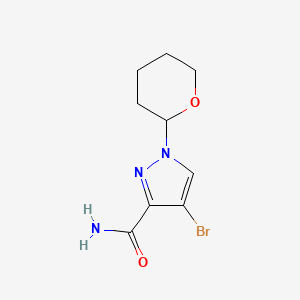
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)
![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)


![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
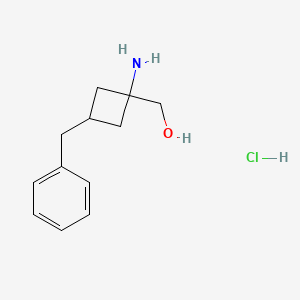
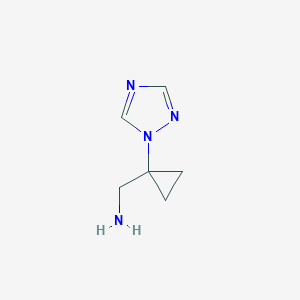


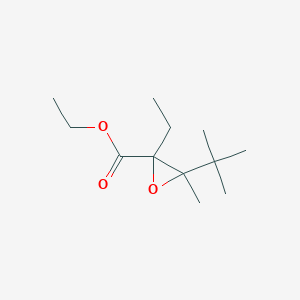
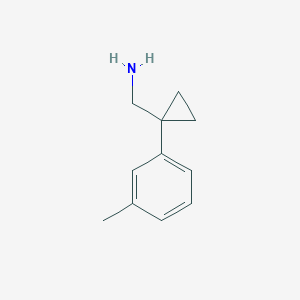
![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
